(E)-N-(4-(methylthio)benzylidene)aniline oxide
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Overview
Description
(E)-N-(4-(methylthio)benzylidene)aniline oxide is an organic compound that belongs to the class of benzylidene anilines This compound is characterized by the presence of a benzylidene group attached to an aniline oxide moiety, with a methylthio substituent at the para position of the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(methylthio)benzylidene)aniline oxide typically involves a Schiff-base condensation reaction. This reaction is carried out by reacting 4-(methylthio)benzaldehyde with aniline oxide under appropriate conditions. The reaction is usually conducted in a solvent such as toluene, and the mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(methylthio)benzylidene)aniline oxide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylidene ring, particularly at positions ortho and para to the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzylidene ring.
Scientific Research Applications
(E)-N-(4-(methylthio)benzylidene)aniline oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of (E)-N-(4-(methylthio)benzylidene)aniline oxide involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the aniline oxide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylidene aniline: Lacks the methylthio substituent.
4-(methylthio)benzylidene aniline: Lacks the aniline oxide moiety.
N-(4-(methylthio)benzylidene)aniline: Lacks the (E)-configuration.
Uniqueness
(E)-N-(4-(methylthio)benzylidene)aniline oxide is unique due to the presence of both the methylthio and aniline oxide groups, which confer distinct electronic and steric properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)-N-phenylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNXVSYXSAVOS-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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